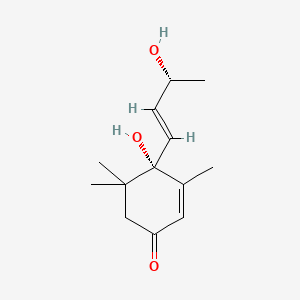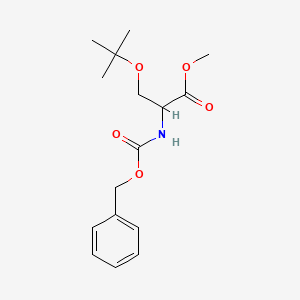
Isobavachromene
Vue d'ensemble
Description
Isobavachromene is a naturally occurring compound found in the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. It is known for its diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The compound has a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isobavachromene can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the use of chalcones as starting materials, which undergo cyclization reactions to form the chromene structure . The reaction conditions typically include the use of acidic or basic catalysts and solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Psoralea corylifolia seeds, followed by purification processes such as chromatography . The extraction process often employs solvents like hexane and chloroform to isolate the active components .
Analyse Des Réactions Chimiques
Types of Reactions: Isobavachromene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the chromene structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Isobavachromene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mécanisme D'action
Isobavachromene exerts its effects through various molecular targets and pathways:
Antibacterial Activity: It inhibits NADH-Ubiquinone oxidoreductase and ornithine decarboxylase, disrupting bacterial metabolism.
Antifungal Activity: It interferes with fungal cell wall synthesis and membrane integrity.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: It modulates inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB).
Comparaison Avec Des Composés Similaires
Isobavachromene is structurally similar to other chromenes and chalcones, such as:
- Bavachromene
- Xanthohumol C
- Dorsmanin A
- Xanthohumol B
- Xanthohumol I
- Xanthohumol L
- Isodorsmanin A
- Bakuchalcone
- Brosimacutin G
Uniqueness: this compound stands out due to its broad spectrum of biological activities and its presence in Psoralea corylifolia, a plant with a long history of medicinal use . Its unique combination of antibacterial, antifungal, anticancer, and anti-inflammatory properties makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPDUUSMBMDGN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56083-03-5 | |
| Record name | 4-Hydroxylonchocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYLONCHOCARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chloroanilino)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B7795137.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795151.png)
![(4E)-2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylidene]-1,3-oxazol-5-one](/img/structure/B7795158.png)



![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B7795193.png)

![(3aR,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B7795215.png)


![N-[(4Z)-4-(2-phenylhydrazinylidene)tetrahydrothiophen-3-yl]benzamide](/img/structure/B7795230.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzamide](/img/structure/B7795243.png)

